![molecular formula C20H16FN7O3 B267910 8-(2,5-dimethoxyphenyl)-10-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267910.png)
8-(2,5-dimethoxyphenyl)-10-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(2,5-dimethoxyphenyl)-10-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one, commonly known as TACR, is a synthetic compound that has gained significant attention in scientific research. TACR belongs to the class of phenethylamines, which are known for their psychoactive properties. However, TACR's unique chemical structure and properties have made it an interesting subject for research in various fields.
Mechanism of Action
TACR's mechanism of action is not fully understood, but it is believed to interact with various receptors in the brain and body. TACR is known to bind to the serotonin 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. TACR is also believed to interact with other receptors, including dopamine and norepinephrine receptors, which are involved in the regulation of mood, motivation, and arousal.
Biochemical and Physiological Effects:
TACR's effects on the body and brain are complex and not fully understood. TACR is known to produce psychoactive effects, including altered perception, mood, and cognition. TACR is also believed to have potential therapeutic effects, including anti-inflammatory and analgesic properties. TACR's effects on the body and brain are dose-dependent and can vary depending on various factors, including the route of administration and individual differences in metabolism.
Advantages and Limitations for Lab Experiments
TACR's unique chemical structure and properties have made it an interesting subject for research in various fields. TACR's potential therapeutic applications and psychoactive properties make it a valuable tool for studying the brain and body's complex mechanisms. However, TACR's psychoactive properties also pose a risk for misuse and abuse, which can limit its use in certain research contexts. TACR's complex synthesis process and potential for impurities can also pose challenges for researchers.
Future Directions
There are several future directions for research on TACR. One potential direction is to further explore TACR's potential therapeutic applications, including its anti-inflammatory and analgesic properties. Another direction is to investigate TACR's potential as a tool for studying the brain and body's complex mechanisms. Additionally, further research is needed to fully understand TACR's mechanism of action and its effects on the body and brain. Finally, the development of new synthesis methods and purification techniques could improve the purity and yield of TACR, making it a more valuable tool for research.
Synthesis Methods
The synthesis of TACR involves a complex process that requires advanced knowledge of organic chemistry. The most common method for synthesizing TACR involves the condensation of 2,5-dimethoxyphenylacetone and 4-fluoroamphetamine, followed by a series of chemical reactions that yield TACR. The purity and yield of TACR can be improved by optimizing the reaction conditions and using advanced purification techniques.
Scientific Research Applications
TACR has been extensively studied for its potential applications in various fields of research. In the field of medicinal chemistry, TACR has been explored for its potential as a drug candidate for the treatment of various diseases, including cancer, neurodegenerative disorders, and infectious diseases. TACR's unique chemical structure and properties have also made it an interesting subject for research in the field of organic chemistry, where it has been studied for its potential use in the synthesis of other compounds.
properties
Product Name |
8-(2,5-dimethoxyphenyl)-10-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one |
---|---|
Molecular Formula |
C20H16FN7O3 |
Molecular Weight |
421.4 g/mol |
IUPAC Name |
8-(2,5-dimethoxyphenyl)-10-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one |
InChI |
InChI=1S/C20H16FN7O3/c1-30-12-7-8-14(31-2)13(9-12)18-15-16(10-3-5-11(21)6-4-10)23-24-19(29)17(15)22-20-25-26-27-28(18)20/h3-9,18,26-27H,1-2H3 |
InChI Key |
JXJJHTFQUIKKEH-UHFFFAOYSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)C2C3=C(N=NC(=O)C3=NC4=NNNN24)C5=CC=C(C=C5)F |
SMILES |
COC1=CC(=C(C=C1)OC)C2C3=C(N=NC(=O)C3=NC4=NNNN24)C5=CC=C(C=C5)F |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2C3=C(N=NC(=O)C3=NC4=NNNN24)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.